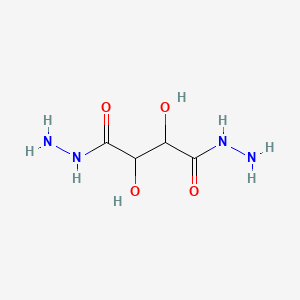
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl), or IPP-TBPS for short, is a versatile organic compound with a wide range of applications in synthetic chemistry. It is a sulfonamide-containing compound that acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. IPP-TBPS has been used in the synthesis of many different types of organic molecules, such as heterocyclic compounds, amino acids, and peptides. Additionally, IPP-TBPS can be used to synthesize biologically-active molecules, such as drugs and pharmaceuticals.
科学的研究の応用
IPP-TBPS has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, peptides, and other organic molecules. It has also been used in the synthesis of heterocyclic compounds, which are important in the development of drugs and other biologically-active molecules. Additionally, IPP-TBPS has been used to synthesize compounds for use in DNA and RNA sequencing and for the synthesis of peptide nucleic acids.
作用機序
IPP-TBPS acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. It is able to do this by acting as a nucleophile, which means it is able to donate electrons to form a bond with a carbon atom or nitrogen atom. This allows for the formation of a new carbon-carbon or carbon-nitrogen bond, which is essential for the synthesis of many organic molecules.
Biochemical and Physiological Effects
IPP-TBPS is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms. However, it is important to note that the compounds it is used to synthesize may have different biochemical and physiological effects.
実験室実験の利点と制限
IPP-TBPS has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. Additionally, it is not toxic and is not known to have any adverse effects on humans or other organisms. It is also relatively inexpensive, making it cost-effective for laboratory experiments.
The main limitation of IPP-TBPS is its reactivity. It is not as reactive as other coupling agents, such as diisopropylcarbodiimide, which can make it difficult to use in some laboratory experiments. Additionally, IPP-TBPS is not as selective as some other coupling agents, which can lead to the formation of unwanted by-products.
将来の方向性
There are several potential future directions for the use of IPP-TBPS. One potential direction is the development of new synthesis methods for the compound, which could make it easier to synthesize and more cost-effective. Additionally, researchers could explore the use of IPP-TBPS in the synthesis of other organic molecules, such as heterocyclic compounds and peptides. Finally, researchers could explore the use of IPP-TBPS in the synthesis of biologically-active molecules, such as drugs and pharmaceuticals.
合成法
IPP-TBPS is typically synthesized through a three-step process. The first step is to synthesize the precursor, 4-(4-nitrophenylsulfonyl)acetamidoxime, by reacting 4-nitrophenol with sulfamic acid in the presence of an acid catalyst. The second step is to convert the precursor to 4-(4-nitrophenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) by reacting it with tert-butylsulfonyl chloride in the presence of a base catalyst. Finally, the nitro group is reduced to an amine group by reacting the compound with a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.
特性
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)









![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

